molecular formula C11H12N2OS B8668594 5-(2-Methoxy-benzyl)-thiazol-2-ylamine

5-(2-Methoxy-benzyl)-thiazol-2-ylamine

Cat. No.: B8668594
M. Wt: 220.29 g/mol
InChI Key: YOSDKTGNPFABRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-benzyl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole core substituted with a 2-methoxybenzyl group at position 5 and an amine group at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, known for their broad pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities . The 2-methoxybenzyl substituent introduces electron-donating and steric effects, which may modulate the compound's binding affinity, solubility, and metabolic stability.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-8(10)6-9-7-13-11(12)15-9/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

YOSDKTGNPFABRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Benzyl Substituents

The position and nature of substituents on the benzyl group significantly influence molecular properties. Key analogs include:

Compound Name Substituent Molecular Weight CAS Number Key Properties/Activities Reference
5-(4-Methoxy-benzyl)-thiazol-2-ylamine 4-Methoxybenzyl 220.29 299953-06-3 Higher solubility due to para-substituent
5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine 3-CF₃-benzyl 258.27 300819-51-6 Enhanced lipophilicity; potential CNS activity
5-(4-Chloro-benzyl)-thiazol-2-ylamine 4-Cl-benzyl 224.71 290835-51-7 Increased halogen-mediated toxicity
5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine 2,3-diCl-benzyl 273.16 302548-99-8 Higher reactivity; stringent safety protocols
  • In contrast, chloro and trifluoromethyl groups (electron-withdrawing) may improve metabolic stability but reduce solubility .

Thiadiazole Analogs

Thiadiazoles, which replace the thiazole's sulfur with an additional nitrogen, exhibit distinct electronic profiles:

  • 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities due to the thiadiazole ring's planar structure and nitrogen-rich environment .
  • 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine: Shows antioxidant and antiparasitic properties, attributed to the conjugated Schiff base moiety .

Thiadiazoles generally exhibit higher polarity and lower lipophilicity than thiazoles, impacting their pharmacokinetic profiles .

Pharmacologically Active Thiazole Derivatives

  • 5-Methylthiazol-2-ylamine : A USP-recognized impurity in Meloxicam, used in anti-inflammatory drugs. Its methyl group enhances metabolic stability compared to benzyl-substituted analogs .
  • 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine : Features a fused dioxin ring, improving π-π stacking interactions in receptor binding .

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